Methyl 3-methoxypent-2-enoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "Methyl 3-methoxypent-2-enoate" involves multiple steps from acetoacetic esters, leading to the creation of reagents for the preparation of heterocyclic systems. For instance, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenylmethyl variant have been prepared and used as reagents for synthesizing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic compounds (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997). Additionally, efficient, highly selective synthesis methods have been developed for creating methyl 2-(ethynyl)alk-2(E)-enoates and 2-(1'-chlorovinyl)alk-2(Z)-enoates from related allenols, demonstrating regio- and stereoselective reactions (Youqian Deng, Xin Jin, C. Fu, Shengming Ma, 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been explored through various spectroscopic and theoretical methods. For instance, the novel compound methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(2-methoxyphenyl)prop-2-enoate (MFMSM) was synthesized, with its structure analyzed through XRD, FT-IR, and NMR spectra. Theoretical computations predicted its NLO, MEP, HOMO-LUMO energy gap, and thermodynamic properties, highlighting its potential antimicrobial activity and tubulin polymerization inhibition properties (S. Murugavel, V. Velan, D. Kannan, M. Bakthadoss, 2017).
Chemical Reactions and Properties
"Methyl 3-methoxypent-2-enoate" and its derivatives participate in various chemical reactions, forming the basis for synthesizing a wide range of organic molecules. The compounds exhibit different reactivity profiles depending on their structural features and the reaction conditions. For example, the preparation of indenopyrazoles from indanones and phenyl isothiocyanates, leading to compounds with antiproliferative activity, demonstrates the chemical versatility of these compounds (Hidemitsu Minegishi, Y. Futamura, Shinji Fukashiro, M. Muroi, M. Kawatani, H. Osada, Hiroyuki Nakamura, 2015).
Scientific Research Applications
Synthesis of Heterocyclic Systems : Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a closely related compound to Methyl 3-methoxypent-2-enoate, has been used in the synthesis of various heterocyclic systems like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and 2H-1-benzopyran-2-ones. These compounds have potential applications in medicinal chemistry (Selič, Grdadolnik, & Stanovnik, 1997).
Renewable γ-Valerolactone and α-Methyl-γ-Valerolactone Methanolysis : In the context of sustainable chemistry, methyl 3-methoxypent-2-enoate was produced as a biobased product through methanolysis reaction of renewable γ-valerolactone and α-methyl-γ-valerolactone in the presence of dimethylcarbonate under acid conditions (Caretto, Bortoluzzi, Selva, & Perosa, 2016).
Molecular Structure and Spectral Analysis : Methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(2-methoxyphenyl)prop-2-enoate (MFMSM) has been synthesized and characterized, indicating potential applications in antimicrobial activities. The compound's molecular structure, vibrational wave numbers, and thermodynamic properties were studied using Density Functional Theory (DFT) methods (Murugavel, Velan, Kannan, & Bakthadoss, 2017).
Synthesis of Methyl 2-(Ethynyl)alk-2(E)-enoates and 2-(1'-Chlorovinyl)alk-2(Z)-enoates : Methyl 3-methoxypent-2-enoate has been used in the synthesis of ethynyl and chlorovinyl enoates, which have potential applications in organic synthesis and pharmaceutical chemistry (Deng, Jin, Fu, & Ma, 2009).
One-Pot Synthesis of Functionalized Methyl Cis-4-Oxoalk-2-enoates : This paper discusses a simple method for the one-pot synthesis of functionalized methyl cis-4-oxoalk-2-enoates, which are valuable intermediates in organic synthesis (Iesce, Cermola, Piazza, Scarpati, & Graziano, 1995).
properties
IUPAC Name |
methyl 3-methoxypent-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-6(9-2)5-7(8)10-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRQVKLYAFXAKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363534 | |
Record name | Methyl 3-methoxypent-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxypent-2-enoate | |
CAS RN |
104065-67-0 | |
Record name | Methyl 3-methoxypent-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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